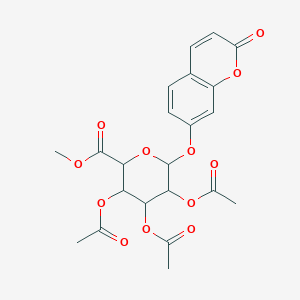

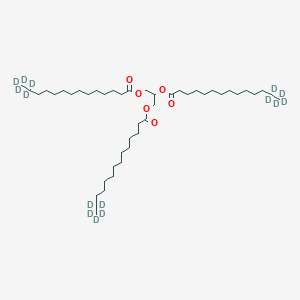

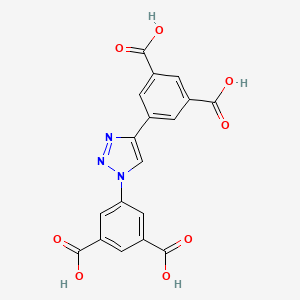

![molecular formula C48H53NO14 B12295580 [4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)

[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2’-O-Méthyl Paclitaxel est un dérivé du paclitaxel, un agent chimiothérapeutique bien connu utilisé dans le traitement de divers cancers, notamment les cancers de l’ovaire, du sein et du poumon . Ce composé est modifié en position 2’ par un groupe méthyle, ce qui peut potentiellement modifier ses propriétés pharmacocinétiques et pharmacodynamiques, le rendant ainsi intéressant en chimie médicinale et en développement de médicaments .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du 2’-O-Méthyl Paclitaxel implique généralement la méthylation sélective du paclitaxel au niveau du groupe hydroxyle en position 2’. Cela peut être réalisé à l’aide d’agents méthylants tels que l’iodure de méthyle en présence d’une base comme le carbonate de potassium . La réaction est généralement réalisée dans un solvant aprotique comme le diméthylformamide (DMF) à des températures contrôlées pour garantir la sélectivité et le rendement.

Méthodes de Production Industrielle : La production industrielle du 2’-O-Méthyl Paclitaxel suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des techniques telles que la synthèse en continu et l’utilisation de principes de chimie verte sont souvent employées pour améliorer l’efficacité et la durabilité .

Analyse Des Réactions Chimiques

Types de Réactions : Le 2’-O-Méthyl Paclitaxel subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants dans des solvants comme l’eau ou l’acétonitrile.

Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium dans des solvants comme le tétrahydrofurane (THF) ou l’éthanol.

Substitution : Nucléophiles tels que les halogénures ou les amines en présence d’une base comme l’hydrure de sodium dans des solvants comme le DMF ou le DMSO.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du 2’-O-Méthyl Paclitaxel, chacun ayant potentiellement des propriétés pharmacologiques uniques .

4. Applications de la Recherche Scientifique

Le 2’-O-Méthyl Paclitaxel a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

2’-O-Methyl Paclitaxel has a wide range of applications in scientific research:

Mécanisme D'action

Le 2’-O-Méthyl Paclitaxel exerce ses effets en stabilisant les microtubules, de manière similaire au paclitaxel. Cette stabilisation empêche la dépolymérisation des microtubules, inhibant ainsi la division cellulaire et conduisant à la mort cellulaire . Le composé cible le réseau microtubulaire au sein de la cellule, perturbant le fonctionnement normal du fuseau mitotique et provoquant un arrêt mitotique en phase G2/M du cycle cellulaire . Ce mécanisme est crucial pour son activité anticancéreuse, car il cible sélectivement les cellules cancéreuses en division rapide .

Composés Similaires :

Paclitaxel : Le composé parent, largement utilisé en chimiothérapie.

Docétaxel : Un autre dérivé taxane ayant des mécanismes d’action similaires mais des propriétés pharmacocinétiques différentes.

Cabazitaxel : Un dérivé semi-synthétique présentant une efficacité améliorée contre certaines lignées cellulaires cancéreuses résistantes.

Unicité : Le 2’-O-Méthyl Paclitaxel est unique en raison de sa méthylation en position 2’, ce qui peut potentiellement améliorer sa solubilité, sa stabilité et sa biodisponibilité par rapport au paclitaxel . Cette modification peut également réduire certains des effets secondaires associés au paclitaxel, ce qui en fait un candidat prometteur pour un développement ultérieur en chimiothérapie .

Comparaison Avec Des Composés Similaires

Paclitaxel: The parent compound, widely used in chemotherapy.

Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A semi-synthetic derivative with improved efficacy against certain resistant cancer cell lines.

Uniqueness: 2’-O-Methyl Paclitaxel is unique due to its methylation at the 2’ position, which can potentially enhance its solubility, stability, and bioavailability compared to paclitaxel . This modification may also reduce some of the side effects associated with paclitaxel, making it a promising candidate for further development in cancer therapy .

Propriétés

Formule moléculaire |

C48H53NO14 |

|---|---|

Poids moléculaire |

867.9 g/mol |

Nom IUPAC |

[4,12-diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C48H53NO14/c1-26-32(61-44(56)38(58-7)36(29-17-11-8-12-18-29)49-42(54)30-19-13-9-14-20-30)24-48(57)41(62-43(55)31-21-15-10-16-22-31)39-46(6,33(52)23-34-47(39,25-59-34)63-28(3)51)40(53)37(60-27(2)50)35(26)45(48,4)5/h8-22,32-34,36-39,41,52,57H,23-25H2,1-7H3,(H,49,54) |

Clé InChI |

CXXNFHTXDMZRLB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)

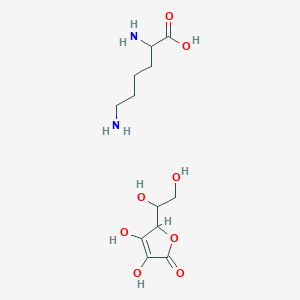

![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)

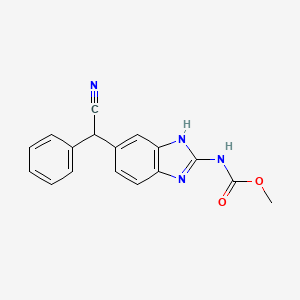

![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)